molecular formula C12H14N2O4 B561011 For-phe-gly-OH CAS No. 100135-64-6

For-phe-gly-OH

Cat. No.: B561011
CAS No.: 100135-64-6
M. Wt: 250.254
InChI Key: XDBHINYLDNESQY-JTQLQIEISA-N
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Description

For-Phe-Gly-OH (CAS# 100135-64-6) is a tripeptide composed of formylated phenylalanine (Phe) and glycine (Gly) residues. Its molecular formula is C₁₆H₁₉N₃O₅, and molecular weight is 333.34 g/mol . Formylation at the N-terminal enhances stability and modulates biological interactions, making it relevant in studies of peptide signaling and bacterial mimicry (e.g., formylated peptides as chemoattractants).

Properties

IUPAC Name

2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHINYLDNESQY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formylation Using Formamide

The most widely cited method involves heating L-phenylalanine with excess formamide at 60–100°C under an inert nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of formamide, yielding N-formyl-L-phenylalanine (For-Phe-OH). Key parameters include:

  • Molar ratio : A 5:1 excess of formamide to phenylalanine ensures complete conversion.

  • Temperature : Optimal yields (>90%) are achieved at 80°C within 1–2 hours.

  • Workup : Post-reaction, the mixture is cooled, diluted with water, and acidified to pH 3.0–3.5 to precipitate For-Phe-OH. The crude product is recrystallized from ethanol-water (3:1 v/v) to achieve >95% purity.

This method avoids hazardous reagents like formic acid or acetic anhydride, making it environmentally favorable. However, prolonged heating (>4 hours) may degrade the formyl group, necessitating strict reaction monitoring via thin-layer chromatography (TLC) or NMR.

Alternative Formylation Strategies

While formamide is the reagent of choice, niche applications may employ:

  • Mixed Anhydride Method : Reaction with ethyl chloroformate in the presence of triethylamine, though this introduces complexity in byproduct removal.

  • Enzymatic Formylation : Emerging biocatalytic approaches using formyltransferases, though scalability remains a challenge.

Peptide Coupling: Synthesis of this compound

Coupling For-Phe-OH to glycine demands careful selection of activating reagents and solvents to preserve stereochemistry and ensure high yields.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) paired with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)-water mixtures is a robust method.

  • Activation : For-Phe-OH (1.0 equiv) is treated with DCC (1.1 equiv) and HOBt (1.1 equiv) in THF at 0°C for 30 minutes to form the active ester.

  • Coupling : Glycine (1.2 equiv), dissolved in THF and neutralized with 1 N NaOH, is added dropwise. The reaction proceeds at room temperature for 1 hour, achieving yields of 85–91% after extraction and purification.

Advantages :

  • Minimizes racemization due to HOBt’s stabilizing effect on the active intermediate.

  • Compatible with aqueous workup, simplifying isolation.

Limitations :

  • Dicyclohexylurea (DCU), a byproduct, requires filtration, adding operational steps.

Microwave-Assisted Synthesis

Accelerating coupling via microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from Fmoc-based peptide synthesis involves:

  • Activation : For-Phe-OH is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Coupling : The acid chloride reacts with glycine methyl ester in dimethylformamide (DMF) under microwave irradiation (100 W, 80°C, 5 minutes).

  • Saponification : The methyl ester is hydrolyzed with lithium hydroxide (LiOH) in THF/water (3:1) to yield this compound (overall yield: 78%).

This method enhances throughput but requires specialized equipment and stringent temperature control to prevent decomposition.

Optimization and Troubleshooting

Epimerization Mitigation

Racemization at the α-carbon of phenylalanine is a critical concern. Strategies include:

  • Low-Temperature Coupling : Conducting reactions at 0–4°C slows base-catalyzed enolization.

  • Additives : HOBt or hydroxyazabenzotriazole (HOAt) suppress oxazolone formation, reducing racemization to <2%.

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF enhance reagent solubility but may require post-reaction dialysis for removal.

  • Aqueous-Organic Biphasic Systems : Ethyl acetate/water mixtures improve yield in large-scale syntheses by partitioning byproducts into the aqueous phase.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the formyl proton at δ 8.1–8.3 ppm (s, 1H) and the glycine α-protons as a triplet at δ 3.8–4.0 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 280.1 [M+H]⁺ for C₁₃H₁₆N₂O₄.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) typically shows a single peak with >98% purity.

Industrial and Research Applications

Microbial Peptide Mimetics

This compound serves as a simplified model for formylated peptides in studying neutrophil chemotaxis and E. coli quorum-sensing pathways.

Glycopeptide Analog Synthesis

The formyl group provides a handle for further modifications, such as glycosylation via thioglycoside linkages, enhancing stability against enzymatic degradation .

Chemical Reactions Analysis

Types of Reactions: For-phe-gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Overview
For-phe-gly-OH serves as a crucial building block in the synthesis of peptides. Peptides are short chains of amino acids that play vital roles in biological processes and drug development. The unique structure of this compound allows for the creation of peptides with specific properties tailored for therapeutic use.

Case Study
In a study focusing on nociceptin receptor activation, it was found that the presence of phenylalanine and glycine residues is essential for biological activity. The flexibility and full length of these sequences were critical for receptor engagement, highlighting the importance of peptide structure in pharmacological effects .

Biochemical Studies

Overview
Researchers utilize this compound to investigate protein interactions and enzyme activities. These studies provide insights into cellular processes and potential therapeutic targets, facilitating advancements in understanding disease mechanisms.

Applications

  • Protein Interaction Studies: The compound aids in analyzing how proteins interact with each other and with various ligands.
  • Enzyme Activity Assays: It is used to explore the catalytic mechanisms of enzymes, which can lead to the identification of new drug targets.

Drug Formulation

Overview
In pharmaceutical applications, this compound can be incorporated into drug formulations to enhance bioavailability and stability. This incorporation is essential for improving the effectiveness of medications.

Benefits

  • Enhanced Stability: The compound helps stabilize active pharmaceutical ingredients against degradation.
  • Improved Absorption: It can facilitate better absorption rates in biological systems, making drugs more effective when administered.

Cosmetic Industry

Overview
this compound is explored in cosmetic formulations due to its potential benefits for skin health. Its incorporation into skincare products aims to improve hydration and elasticity.

Applications

  • Moisturizers: The compound may enhance the moisturizing properties of creams and lotions.
  • Anti-Aging Products: Its ability to improve skin elasticity makes it a candidate for anti-aging formulations.

Research on Neurotransmitters

Overview
The compound is also significant in studies related to neurotransmitter function. Understanding these interactions aids in developing treatments for neurological disorders.

Case Study
Research has indicated that modifications to phenylalanine residues can impact neurotransmitter signaling pathways, suggesting that this compound could be pivotal in designing new therapeutic strategies for conditions like depression and anxiety .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for peptide creationTailored therapeutic properties
Biochemical StudiesInvestigates protein interactions and enzyme activitiesInsights into disease mechanisms
Drug FormulationEnhances bioavailability and stability of drugsImproved effectiveness
Cosmetic IndustryUsed in skincare products for hydration and elasticityPotential anti-aging benefits
Neurotransmitter ResearchAids in understanding neurotransmitter functionsDevelopment of new treatments

Mechanism of Action

The mechanism of action of For-phe-gly-OH involves its ability to self-assemble into nanostructures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and aromatic π–π stacking interactions. These interactions facilitate the formation of stable peptide-based materials. The molecular targets and pathways involved in its self-assembly include the peptide backbone and side chains, which interact to form ordered structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 For-Met-Leu-Phe-OH (CAS 73572-58-4)
  • Structure : Formyl-methionine-leucine-phenylalanine.
  • Molecular Weight : 785.98 g/mol (C₄₄H₅₉N₅O₈ ) .
  • Function : Competitive antagonist for neutrophil receptors, inhibiting chemotaxis.
  • Solubility : Soluble in DMSO; used in inflammatory response studies.
  • Key Difference : Larger size (tripeptide vs. For-Phe-Gly-OH’s tripeptide) and methionine/leucine residues enhance hydrophobicity and receptor specificity .
2.1.2 Z-Phe-OH (CAS 1161-13-3)
  • Structure : Benzyloxycarbonyl-protected phenylalanine.
  • Molecular Weight: 299.32 g/mol (C₁₇H₁₇NO₄) .
  • Function: Intermediate in peptide synthesis; protects amino groups during solid-phase synthesis.
  • Key Difference: Single amino acid with a protecting group, lacking the peptide backbone of this compound.
2.1.3 H-Phe(4-NH₂)-OH (CAS 943-80-6)
  • Structure: Phenylalanine derivative with a para-amino group on the phenyl ring.
  • Molecular Weight : 180.20 g/mol (C₉H₁₂N₂O₂ ) .
  • Function: Modified amino acid for studying enzyme-substrate interactions.
2.2 Functional Analogues
2.2.1 Fmoc-Gly-Gly-Phe-OH (CAS 160036-44-2)
  • Structure : Fluorenylmethyloxycarbonyl (Fmoc)-protected glycine-glycine-phenylalanine.
  • Molecular Weight : 501.53 g/mol (C₂₈H₂₇N₃O₆ ) .
  • Function : Degradable linker in antibody-drug conjugates (ADCs).
  • Key Difference : Fmoc group and tripeptide backbone enable controlled drug release, contrasting with this compound’s formyl group and shorter chain .
2.2.2 H-Gly-Phe-Leu-Gly-OH (CAS 104845-49-0)
  • Structure : Tetrapeptide (Gly-Phe-Leu-Gly).
  • Molecular Weight : 392.45 g/mol (C₁₉H₂₈N₄O₅ ) .
  • Function : Substrate for proteolytic enzymes in drug delivery systems.
  • Key Difference : Extended peptide chain and leucine residue enhance enzymatic targeting compared to this compound .

Comparative Data Table

Compound CAS# Molecular Formula Molecular Weight (g/mol) Key Function Solubility
This compound 100135-64-6 C₁₆H₁₉N₃O₅ 333.34 Peptide signaling, bacterial mimicry Data not available
For-Met-Leu-Phe-OH 73572-58-4 C₄₄H₅₉N₅O₈ 785.98 Neutrophil antagonist DMSO
Z-Phe-OH 1161-13-3 C₁₇H₁₇NO₄ 299.32 Peptide synthesis intermediate Organic solvents
H-Phe(4-NH₂)-OH 943-80-6 C₉H₁₂N₂O₂ 180.20 Enzyme interaction studies Aqueous buffers
Fmoc-Gly-Gly-Phe-OH 160036-44-2 C₂₈H₂₇N₃O₆ 501.53 ADC linker DMSO
H-Gly-Phe-Leu-Gly-OH 104845-49-0 C₁₉H₂₈N₄O₅ 392.45 Proteolytic substrate Aqueous buffers

Biological Activity

For-phe-gly-OH, a peptide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of phenylalanine (Phe) and glycine (Gly) residues through established peptide synthesis methodologies. The process may utilize coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds. The resulting compound can be characterized using techniques like NMR and IR spectroscopy, which confirm the presence of functional groups indicative of successful synthesis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In comparative studies, derivatives of this peptide have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds related to this compound exhibited higher activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans compared to standard antimicrobial agents like ciprofloxacin.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa32 µg/mL
Klebsiella pneumoniae16 µg/mL
Candida albicans64 µg/mL

Anthelmintic Activity

Research has also indicated that this compound exhibits anthelmintic properties . In studies involving nematodes, derivatives showed effective paralysis and mortality rates at specific concentrations. This suggests potential applications in veterinary medicine or as a biopesticide.

Table 2: Anthelmintic Efficacy of this compound

CompoundNematode SpeciesEffective Dose (mg/mL)
This compoundMegascoplex konkanensis2 mg/mL
Pontoscotex corethruses2 mg/mL
Eudrilus eugeniae1 mg/mL

Case Studies

  • Study on Antimicrobial Effects : A study published in MDPI evaluated various peptide derivatives, including this compound, for their antimicrobial activity. The results indicated that certain modifications to the peptide structure significantly enhanced its efficacy against resistant strains of bacteria and fungi .
  • Therapeutic Applications : Another research article discussed the role of dipeptides like this compound in enhancing drug delivery systems. The findings suggested that these peptides could improve the bioavailability of co-administered drugs by facilitating transport across biological membranes .
  • Stability Analysis : A stability study on cyclic peptides highlighted the importance of structural integrity in maintaining biological activity. The research found that modifications affecting disulfide bonds could lead to reduced activity, emphasizing the need for careful formulation when developing therapeutics based on this compound .

Q & A

Q. How can researchers ensure ethical rigor when using this compound in in vivo studies?

  • Answer: Adhere to ARRIVE 2.0 guidelines for animal research. Include ethics committee approval details, randomization methods, and blinding protocols in the "Methods" section. Report adverse events transparently .

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